molecular formula C7H6IN3S B8507231 6-Amino-5-iodo-2-(methylthio)nicotinonitrile

6-Amino-5-iodo-2-(methylthio)nicotinonitrile

Cat. No. B8507231
M. Wt: 291.11 g/mol
InChI Key: ONGQTMGRJGAOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-iodo-2-(methylthio)nicotinonitrile is a useful research compound. Its molecular formula is C7H6IN3S and its molecular weight is 291.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-iodo-2-(methylthio)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-iodo-2-(methylthio)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Amino-5-iodo-2-(methylthio)nicotinonitrile

Molecular Formula

C7H6IN3S

Molecular Weight

291.11 g/mol

IUPAC Name

6-amino-5-iodo-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C7H6IN3S/c1-12-7-4(3-9)2-5(8)6(10)11-7/h2H,1H3,(H2,10,11)

InChI Key

ONGQTMGRJGAOHG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1C#N)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.75 g (1.5 eq) of silver sulfate and 2.85 g (1.4 eq) of iodine are added successively to a solution of 1.32 g (8.02 mmol) of 6-amino-2-(methylthio)nicotinonitrile in 65 ml of ethanol. The reaction medium is stirred at room temperature for 3 hours. The solid is filtered and the residue rinsed thoroughly with methanol. The filtrate is evaporated and redissolved in ethyl acetate. The organic phase is washed with water three times, dried on magnesium sulfate and evaporated to yield 1.89 g (81%) of 6-amino-5-iodo-2-(methylthio)nicotinonitrile in the form of a brown powder.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step One

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